molecular formula C10H15NO4 B2963680 Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate CAS No. 1428351-15-8

Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate

Cat. No. B2963680
CAS RN: 1428351-15-8
M. Wt: 213.233
InChI Key: MSSJXQMKPCFANV-UHFFFAOYSA-N
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Description

Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate is a chemical compound that belongs to the class of furan derivatives . Furans are five-membered aromatic heterocycles containing one oxygen atom and are important building blocks in organic chemistry .


Synthesis Analysis

The synthesis of polysubstituted furans has been an important research area in organic chemistry . The synthesis of furan derivatives often involves the use of sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .


Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .

Scientific Research Applications

Chemical Synthesis and Structural Modification

Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate serves as a precursor in various chemical syntheses, contributing to the development of potentially anticancer agents. For instance, the hydrolysis and subsequent reactions of related carbamate compounds have led to the creation of series of substituted carbamates with potential anticancer properties, highlighting the versatility and significance of carbamate derivatives in medicinal chemistry (Temple et al., 1983).

Biobased Polyesters Synthesis

In the field of biomaterials, ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate-related compounds, such as 2,5-bis(hydroxymethyl)furan, have been utilized as monomers for the enzymatic synthesis of novel biobased polyesters. These materials exhibit promising properties for various applications, underscoring the role of furan derivatives in sustainable material science (Jiang et al., 2014).

Prodrug Development

Carbamate analogues, including those derived from furan compounds, have been explored as prodrugs for enhancing the efficacy and safety of therapeutic agents. This approach has been particularly investigated in the context of combating Pneumocystis carinii pneumonia, demonstrating the potential of carbamate modifications in drug development (Rahmathullah et al., 1999).

Green Chemistry Applications

Furan derivatives are pivotal in green chemistry, serving as key intermediates in the synthesis of valuable chemicals from renewable resources. For example, the dehydration of biomass-derived carbohydrates to furanic compounds like 5-hydroxymethylfurfural and furfural represents a sustainable approach to producing chemicals and fuels from non-petroleum sources, aligning with the principles of green chemistry (Chheda et al., 2007).

Antimicrobial Activity

Research on furan-containing compounds, including those related to ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate, has also explored their antimicrobial properties. Novel nitrogen-containing naphtho(2,1-b)furan derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Nagaraja et al., 2007).

Future Directions

The future directions in the research and application of furan derivatives like Ethyl (3-(furan-3-yl)-3-hydroxypropyl)carbamate could involve the development of more efficient methods for their synthesis . Additionally, furan platform chemicals have potential applications in the chemical industry, particularly in the shift from traditional resources such as crude oil to biomass .

Mechanism of Action

properties

IUPAC Name

ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-15-10(13)11-5-3-9(12)8-4-6-14-7-8/h4,6-7,9,12H,2-3,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSJXQMKPCFANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC(C1=COC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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